2-bromo-N-(3,4-dimethylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKSINTWPCYINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392268 | |

| Record name | 2-bromo-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349120-87-2 | |

| Record name | 2-bromo-N-(3,4-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of 2-bromo-N-(3,4-dimethylphenyl)acetamide

This document provides a comprehensive technical overview of 2-bromo-N-(3,4-dimethylphenyl)acetamide, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the compound's core properties, synthesis, reactivity, and handling, grounding all information in established scientific principles and authoritative sources.

Section 1: Molecular Identity and Physicochemical Properties

This compound belongs to the class of α-haloacetamides, which are characterized by a halogen atom attached to the carbon adjacent to the amide carbonyl group. This specific substitution pattern is the primary determinant of its chemical reactivity and utility as a synthetic building block.

1.1. Chemical Structure and Identifiers

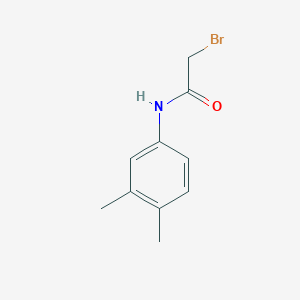

The molecular architecture consists of a 3,4-dimethylphenyl group attached to the nitrogen of an acetamide, which is brominated at the alpha position. This structure renders the methylene carbon (Cα) highly electrophilic, a feature central to its chemical behavior.

Caption: Figure 1: Chemical Structure.

Quantitative data and key identifiers for the compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 349120-87-2 | [2][3] |

| Molecular Formula | C₁₀H₁₂BrNO | [2][3] |

| Molecular Weight | 242.11 g/mol | [2][3] |

| Synonyms | 2-bromo-N-(3,4-dimethyl-phenyl)-acetamide; N-(3,4-dimethylphenyl)-2-bromoacetamide | [2] |

Section 2: Synthesis and Purification

The synthesis of N-substituted-2-bromoacetamides is a well-established process in organic chemistry, typically achieved through the acylation of a primary or secondary amine.[4] The choice of reagents and reaction conditions is critical for achieving high yield and purity.

2.1. Synthetic Pathway: Nucleophilic Acyl Substitution

The most direct and common method for preparing this compound is the reaction of 3,4-dimethylaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the elimination of a halide ion, forming a protonated amide intermediate. A weak base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrohalic acid (e.g., HBr) byproduct, driving the reaction to completion.[5]

Caption: Figure 2: General Synthetic Workflow.

2.2. Generalized Experimental Protocol

The following protocol is a representative, self-validating procedure derived from standard methods for the synthesis of N-arylacetamides.[4][5]

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4-dimethylaniline (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

-

Causality: The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture. Cooling controls the initial exothermic reaction.

-

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution and stir.

-

Causality: The base acts as an acid scavenger for the HBr generated, preventing the protonation of the starting amine, which would render it non-nucleophilic.

-

-

Acylation: Slowly add bromoacetyl bromide (1.05 eq) dropwise to the cooled, stirring solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Causality: Dropwise addition prevents a rapid, uncontrolled temperature increase. TLC monitoring ensures the reaction proceeds to completion, maximizing yield.

-

-

Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

-

Causality: This sequence of washes systematically removes unreacted starting materials and byproducts, simplifying the final purification step.

-

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate), to yield the pure this compound.[6]

-

Causality: Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility between the desired product and impurities at different temperatures.

-

Section 3: Chemical Reactivity and Mechanistic Insights

The utility of this compound as a synthetic intermediate is dominated by the reactivity of the α-bromoacetamide moiety.

3.1. Primary Mode of Reactivity: S_N2 Alkylation

The compound is an excellent electrophile and a potent alkylating agent. The carbon atom alpha to the carbonyl group is rendered electron-deficient by the inductive effects of both the adjacent carbonyl oxygen and the bromine atom. Furthermore, bromine is an excellent leaving group. This combination makes the compound highly susceptible to attack by a wide range of nucleophiles in a classic S_N2 (bimolecular nucleophilic substitution) reaction.[7][8]

This reactivity is the cornerstone of its application in building more complex molecules, as it allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds at the α-position.[5][7]

Caption: Figure 3: S_N2 Reaction Mechanism.

3.2. Scope of Nucleophiles

A diverse array of nucleophiles can be employed to displace the bromide, including:

-

Thiols and Thiolates (R-S⁻): Used to form thioethers, a common linkage in medicinal chemistry.[5]

-

Amines (R-NH₂): Leading to the formation of α-amino acid derivatives.

-

Enolates: Facilitating the creation of new carbon-carbon bonds, extending the carbon skeleton.[8]

-

Azides (N₃⁻): To introduce an azide group, which can be subsequently reduced to an amine or used in click chemistry.

This versatility makes this compound a valuable tool for introducing the N-(3,4-dimethylphenyl)acetamido moiety into various molecular scaffolds.

Section 4: Applications in Research and Development

While this compound is primarily a research chemical, its structural motifs and reactivity are relevant to several areas of chemical and pharmaceutical science.

-

Intermediate for Heterocyclic Synthesis: α-Haloacetamides are well-documented precursors for the synthesis of various heterocyclic systems possessing biological activity. For instance, they can be reacted with thioamides or similar reagents to construct thiazole, pyridine, and other important ring systems.[5][9]

-

Fragment in Drug Discovery: The N-arylacetamide core is present in numerous biologically active compounds. This reagent serves as a convenient starting material for introducing this fragment during the synthesis of new chemical entities for screening. Some acetamide derivatives have been investigated for antioxidant, anti-inflammatory, and antimicrobial properties.[10][11]

-

Context in Environmental and Toxicological Science: On a broader note, the class of haloacetamides (HAcAms) is recognized as a group of nitrogenous disinfection byproducts (N-DBPs) that can form during water treatment processes like chlorination or chloramination.[12][13] These compounds are of interest to environmental scientists and toxicologists due to their potential health effects.[14] The study of pure, well-characterized standards like this compound is essential for analytical method development and toxicological assessment of this class of compounds.

Section 5: Safety, Handling, and Storage

As with all α-halo carbonyl compounds, this compound must be handled with appropriate care. It is classified as an irritant and requires stringent safety protocols.

5.1. Hazard Identification

The compound is considered hazardous and is associated with the following statements.[15]

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

5.2. Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[15]

-

Hygiene: Avoid breathing dust.[15] Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

5.3. Storage and Disposal

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive organic intermediate. Its basic properties are defined by the electrophilic nature of the α-carbon, making it a potent alkylating agent for the synthesis of more complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- Shanghai Chuangsai Technology Co., Ltd. (n.d.). This compound.

- Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound - CAS:349120-87-2.

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- Smolecule. (n.d.). Buy 2-Bromo-n,n-dimethylacetamide | 5468-77-9.

- Saeed, A., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan.

-

El-Sayed, N. N. E., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]

- Fisher Scientific. (2025). 2-Bromoacetamide Safety Data Sheet.

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). 2'-Bromo-4'-methylacetanilide Safety Data Sheet.

- BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Chem-Impex International Inc. (n.d.). MSDS of 2-Bromo-N-phenyl-acetamide.

-

ACS Publications. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoacetamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]

-

Chu, W., et al. (2023). Mechanistic Insight for Disinfection Byproduct Formation Potential of Peracetic Acid and Performic Acid in Halide-Containing Water. Environmental Science & Technology. Retrieved from [Link]

-

Vu, T. N., et al. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Environmental Science & Technology. Retrieved from [Link]

-

Kennedy, G. L. Jr. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. Critical Reviews in Toxicology. Retrieved from [Link]

-

ACS Publications. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Retrieved from [Link]

-

Chu, W., et al. (2013). Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination. Journal of Hazardous Materials. Retrieved from [Link]

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

ChemBK. (2024). N-(3,4-dimethylphenyl)acetamide. Retrieved from [Link]

-

Maccarone, E., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Retrieved from [Link]

-

American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Retrieved from [Link]

Sources

- 1. This compound - C10H12BrNO | CSSB00000243725 [chem-space.com]

- 2. This compound - CAS:349120-87-2 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 3. This compound - CAS:349120-87-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Buy 2-Bromo-n,n-dimethylacetamide | 5468-77-9 [smolecule.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to 2-bromo-N-(3,4-dimethylphenyl)acetamide (CAS: 349120-87-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-N-(3,4-dimethylphenyl)acetamide, a valuable reagent and building block in organic synthesis and medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, its reactivity, and potential applications, with a focus on the causal relationships behind the experimental choices and methodologies.

Core Molecular Characteristics

This compound, with the CAS number 349120-87-2, possesses a molecular structure that combines a reactive α-bromoacetamide moiety with a 3,4-dimethylphenyl group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 349120-87-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |

| Molecular Weight | 242.11 g/mol | [1][2] |

| Appearance | Predicted to be a solid | Inferred from similar compounds |

| Melting Point | Not explicitly reported; similar compounds have melting points ranging from 102-107°C | [3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | General chemical principles |

Synthesis and Mechanism

The primary route for the synthesis of this compound is the nucleophilic acyl substitution of 3,4-dimethylaniline with bromoacetyl bromide. This reaction is a standard and efficient method for the formation of N-aryl-2-bromoacetamides.[3][4]

Synthetic Pathway

The reaction proceeds via the attack of the nucleophilic nitrogen atom of 3,4-dimethylaniline on the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a proton and the bromide ion yields the final product. The presence of a mild base is often employed to neutralize the hydrogen bromide byproduct, driving the reaction to completion.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous N-aryl-2-bromoacetamides.[3][4]

Materials:

-

3,4-Dimethylaniline

-

Bromoacetyl bromide

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Triethylamine (Et₃N) or Pyridine (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve 3,4-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base acts as a scavenger for the HBr generated during the reaction, preventing the protonation of the starting aniline and promoting the forward reaction.

-

Acylation: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture via the dropping funnel over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted aniline and the amine base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for the two protons of the CH₂Br group (around δ 4.0 ppm).- Singlets for the two methyl groups on the aromatic ring (around δ 2.2-2.3 ppm).- Aromatic protons in the region of δ 7.0-7.5 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- A broad singlet for the N-H proton (variable chemical shift). |

| ¹³C NMR | - Signal for the CH₂Br carbon (around δ 29 ppm).- Signals for the two methyl carbons (around δ 19-20 ppm).- Signals for the aromatic carbons in the region of δ 120-140 ppm.- Signal for the carbonyl carbon (C=O) (around δ 165 ppm). |

| IR (cm⁻¹) | - N-H stretching vibration (around 3300 cm⁻¹).- C=O stretching vibration of the amide (around 1660 cm⁻¹).- C-H stretching vibrations of the aromatic and aliphatic groups (around 2900-3100 cm⁻¹).- C-Br stretching vibration (around 600-700 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) and/or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 242.11, showing the characteristic isotopic pattern for a bromine-containing compound. |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon and the nucleophilic character of the amide nitrogen.

α-Carbon as an Electrophilic Site

The carbon atom attached to the bromine is highly susceptible to nucleophilic attack, making this compound an excellent alkylating agent.[6] This reactivity is fundamental to its use in constructing more complex molecular architectures.

Sources

- 1. This compound - CAS:349120-87-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. This compound - CAS:349120-87-2 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. irejournals.com [irejournals.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

2-bromo-N-(3,4-dimethylphenyl)acetamide molecular structure and weight

An In-depth Technical Guide to 2-bromo-N-(3,4-dimethylphenyl)acetamide: Synthesis, Structure, and Therapeutic Potential

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate relevant to contemporary drug discovery and development. Tailored for researchers and scientists, this document delineates the molecule's structural and physicochemical properties, provides a robust protocol for its synthesis and characterization, and discusses its emerging significance as a scaffold for neurologically active compounds.

Introduction and Strategic Importance

This compound belongs to the class of α-haloacetamides, which are versatile reagents in organic synthesis. The inherent reactivity of the α-bromoacetyl group makes this compound an excellent electrophilic building block for introducing the N-(3,4-dimethylphenyl)acetamide moiety into larger, more complex molecules.

Recent research has highlighted the importance of the N-aryl acetamide core in the design of enzyme inhibitors. Specifically, derivatives of the N-(3,4-dimethylphenyl)acetamide scaffold have been synthesized and evaluated as potential inhibitors of butyrylcholinesterase (BChE), an important therapeutic target in the management of Alzheimer's disease[1][2]. This positions this compound not merely as a laboratory chemical, but as a strategic starting material for the synthesis of novel therapeutic candidates.

Physicochemical and Structural Properties

The fundamental properties of the molecule are summarized below. These data are essential for experimental design, including solvent selection, reaction monitoring, and safety considerations.

| Property | Value | Source |

| IUPAC Name | This compound | ChemSpider |

| CAS Number | 349120-87-2 | AK Scientific, Inc.[1] |

| Molecular Formula | C₁₀H₁₂BrNO | AK Scientific, Inc.[1] |

| Molecular Weight | 242.11 g/mol | AK Scientific, Inc.[1] |

| Synonyms | 2-bromo-N-(3,4-dimethyl-phenyl)-acetamide, N-(3,4-dimethylphenyl)-2-bromoacetamide | AK Scientific, Inc.[1] |

Molecular Structure Analysis

The structure of this compound comprises three key functional regions:

-

3,4-Dimethylphenyl Ring: A substituted aromatic system that provides a rigid scaffold and influences the molecule's lipophilicity and potential for π-stacking interactions in a biological context.

-

Amide Linkage (-NH-C=O): A planar and polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This is critical for molecular recognition in biological systems.

-

α-Bromoacetyl Group (-C(O)-CH₂Br): The primary site of reactivity. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution.

Synthesis and Characterization

The synthesis of this compound is most reliably achieved via the N-acylation of 3,4-dimethylaniline with a bromoacetyl halide. The following protocol is a representative and validated method based on established procedures for analogous compounds[3].

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Acylation

Causality: This procedure utilizes the nucleophilic aromatic amine (3,4-dimethylaniline) to attack the highly electrophilic carbonyl carbon of bromoacetyl bromide. Anhydrous conditions are crucial to prevent hydrolysis of the acid bromide. A mild base is included to neutralize the HBr byproduct, driving the reaction to completion.

-

Preparation: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), add 3,4-dimethylaniline (1.0 eq). Dissolve the aniline in anhydrous acetone (approx. 3-5 mL per gram of aniline).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction.

-

Acylation: Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous acetone dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature at 0°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction by slowly pouring the mixture into cold water. If the product precipitates, it can be collected by vacuum filtration. Alternatively, neutralize the aqueous mixture with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.

Structural Characterization (Expected Data)

While no definitive published spectra for this specific compound were identified, the following spectroscopic characteristics can be predicted based on its structure and data from closely related analogues. This serves as a self-validating system for the protocol's success.

-

¹H NMR:

-

Aromatic Protons: Signals expected in the range of δ 7.0-7.5 ppm. The three protons on the dimethylphenyl ring will show a characteristic splitting pattern (a singlet and two doublets).

-

Amide Proton (N-H): A broad singlet typically observed between δ 8.0-9.5 ppm.

-

Methylene Protons (-CH₂Br): A sharp singlet expected around δ 4.0-4.2 ppm.

-

Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups on the aromatic ring, expected around δ 2.2-2.3 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-170 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm.

-

Methylene Carbon (-CH₂Br): A signal around δ 28-35 ppm.

-

Methyl Carbons (-CH₃): Signals in the aliphatic region, around δ 19-21 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to medium absorption band around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1670 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Signals in the 2850-3100 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The expected molecular ion peak would be at m/z 241/243.

-

Safety and Handling

This compound must be handled with appropriate precautions in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS)[1].

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust.

-

Storage: Store in a tightly-closed container in a cool, dry place.

-

Conclusion and Future Outlook

This compound is a valuable and reactive intermediate. Its straightforward synthesis and the strategic importance of its core structure in the development of butyrylcholinesterase inhibitors underscore its relevance to the drug discovery field[1][2]. Researchers can leverage this compound as a foundational building block for creating libraries of novel N-aryl acetamides for screening against various therapeutic targets. The protocols and data presented in this guide provide a solid framework for the safe and effective use of this compound in advancing medicinal chemistry research.

References

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PubMed Central. [Link]

-

Siddiqui, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-bromo-N-(3,4-dimethylphenyl)acetamide

Introduction

2-bromo-N-(3,4-dimethylphenyl)acetamide, with the chemical formula C₁₀H₁₂BrNO and a molecular weight of 242.11, is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and biologically active molecules.[1][2] A comprehensive understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective handling, formulation, and the optimization of reaction kinetics. This guide provides a detailed exploration of these critical parameters, offering both theoretical insights and practical, field-proven methodologies for their determination. As direct, publicly available quantitative data for this specific molecule is limited, this document emphasizes the robust experimental protocols required to generate this essential information in a research and development setting.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂BrNO | [1][2] |

| Molecular Weight | 242.11 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| CAS Number | 349120-87-2 | [1][2] |

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation development, and purification processes. The presence of the hydrophobic 3,4-dimethylphenyl group and the polar acetamide moiety suggests that this compound will exhibit a range of solubilities in different solvents. A qualitative assessment of a related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, indicates solubility in organic solvents like chloroform and methanol and insolubility in water.[3][4] This provides a logical starting point for solvent selection in quantitative studies.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol outlines the necessary steps for a comprehensive solubility assessment.

1. Materials and Equipment:

-

This compound (high purity)

-

A selection of analytical grade solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, dimethyl sulfoxide (DMSO))

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Validated analytical method for quantification (e.g., RP-HPLC-UV)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C and/or 37 °C to simulate physiological conditions).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution does not increase with further shaking).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as RP-HPLC-UV, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

Sources

Spectral Analysis of 2-bromo-N-(3,4-dimethylphenyl)acetamide: A Technical Guide

This technical guide provides a detailed analysis of the spectral data for 2-bromo-N-(3,4-dimethylphenyl)acetamide, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound belongs to the class of N-arylacetamides, a scaffold of significant interest in medicinal chemistry and material science. The presence of the reactive bromoacetyl group makes it a versatile building block for the synthesis of more complex molecules. Accurate characterization of this compound is paramount for ensuring the purity and identity of subsequent products. This guide will detail the expected spectral features of this compound, drawing upon data from analogous compounds and fundamental principles of spectroscopic analysis.

Molecular Structure and Key Features

The molecular structure of this compound is foundational to understanding its spectral properties. The key features include a disubstituted aromatic ring, an amide linkage, and a bromoacetyl moiety.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the methylene protons of the bromoacetyl group, and the amide proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (-NH) | ~8.0-9.0 | Singlet (broad) | 1H |

| Aromatic (Ar-H) | ~7.0-7.5 | Multiplet | 3H |

| Bromoacetyl (-CH₂Br) | ~4.0 | Singlet | 2H |

| Methyl (Ar-CH₃) | ~2.2 | Singlet | 6H |

-

Aromatic Protons: The three protons on the 3,4-dimethylphenyl ring are expected to appear in the aromatic region. Due to their different electronic environments, they will likely present as a multiplet.

-

Amide Proton: The amide proton signal is typically a broad singlet and its chemical shift can be influenced by solvent and concentration.

-

Bromoacetyl Methylene Protons: The two protons of the methylene group adjacent to the bromine atom are expected to appear as a singlet around 4.0 ppm. The electronegative bromine atom deshields these protons, shifting them downfield.

-

Methyl Protons: The two methyl groups on the aromatic ring are chemically equivalent and will therefore appear as a single sharp singlet, integrating to six protons.

B. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165-170 |

| Aromatic (Ar-C) | ~115-140 |

| Bromoacetyl (-CH₂Br) | ~25-35 |

| Methyl (Ar-CH₃) | ~15-25 |

-

Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region of the spectrum.

-

Aromatic Carbons: The six carbons of the dimethylphenyl ring will give rise to multiple signals in the aromatic region.

-

Bromoacetyl Methylene Carbon: The carbon atom bonded to the bromine will be shifted downfield compared to a typical methylene carbon due to the electronegativity of the bromine.

-

Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the upfield region of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the amide and aromatic functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | ~3000-2850 | Medium |

| C=O Stretch (Amide I) | ~1660 | Strong |

| N-H Bend (Amide II) | ~1550 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium-Strong |

| C-N Stretch | ~1250 | Medium |

| C-Br Stretch | ~700-600 | Medium-Strong |

-

N-H Stretch: A characteristic absorption for the secondary amide N-H bond.

-

C=O Stretch (Amide I band): This is a very strong and characteristic absorption for the carbonyl group in an amide.

-

N-H Bend (Amide II band): Another strong and characteristic absorption for secondary amides.

-

Aromatic C=C Stretches: These absorptions confirm the presence of the aromatic ring.

-

C-Br Stretch: The presence of the carbon-bromine bond will be indicated by a band in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | 241/243 (~1:1) | Molecular ion peak (containing ⁷⁹Br and ⁸¹Br) |

| [M - Br]⁺ | 162 | Loss of a bromine radical |

| [C₈H₁₀N]⁺ | 120 | Fragment corresponding to the 3,4-dimethylaniline moiety |

| [C₈H₉]⁺ | 105 | Loss of NH from the 3,4-dimethylaniline fragment |

| [CH₂Br]⁺ | 93/95 | Bromoacetyl fragment |

-

Molecular Ion Peak: A key feature will be the pair of peaks for the molecular ion, separated by two mass units and with nearly equal intensity, which is characteristic of a compound containing one bromine atom[1].

-

Fragmentation Pattern: Common fragmentation pathways for N-arylacetamides include cleavage of the amide bond and loss of the bromoacetyl group. The fragmentation of the aromatic portion is also expected.

Experimental Protocols

A general procedure for the synthesis of N-arylacetamides involves the reaction of an aniline with an acyl halide or anhydride.

Synthesis of this compound

-

Dissolve 3,4-dimethylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Slowly add bromoacetyl bromide or bromoacetyl chloride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided synthetic protocol offers a reliable method for its preparation in the laboratory.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NPTEL. (n.d.). Mass and Infrared Spectroscopies. Retrieved from [Link]1]

Sources

An In-Depth Technical Guide to the Electrophilicity of Alpha-Bromo N-Aryl Acetamides

Abstract

Alpha-bromo N-aryl acetamides represent a pivotal class of electrophilic warheads in the landscape of covalent drug discovery and chemical biology. Their tunable reactivity, governed by a delicate interplay of electronic and steric factors, allows for the targeted modification of biological nucleophiles, most notably cysteine residues within proteins. This technical guide provides a comprehensive exploration of the core principles governing the electrophilicity of these molecules. We will delve into the underlying chemical mechanisms, present robust methodologies for assessing their reactivity, and offer field-proven insights into their strategic application in the development of targeted covalent inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on the utilization of this important chemical scaffold.

Introduction: The Strategic Importance of Tunable Electrophiles

The paradigm of drug design has evolved beyond simple occupancy-driven pharmacology to embrace the strategic formation of covalent bonds between a ligand and its biological target. This approach can lead to compounds with prolonged duration of action, enhanced potency, and the ability to target shallow binding pockets. Within the arsenal of functionalities used to achieve this, electrophilic warheads are the reactive moieties designed to engage with nucleophilic amino acid residues on a protein target.[1][2][3][4][5]

Alpha-bromo N-aryl acetamides have emerged as a particularly versatile class of electrophiles. Their reactivity can be finely tuned through synthetic modification, allowing for a balance between the desired on-target reactivity and minimal off-target effects. This guide will systematically dissect the factors that contribute to their electrophilicity and provide the technical foundation for their rational design and application.

Fundamental Principles of Electrophilicity in Alpha-Bromo N-Aryl Acetamides

The electrophilicity of alpha-bromo N-aryl acetamides is centered at the α-carbon, which is rendered electron-deficient by the inductive effects of the adjacent carbonyl group and the bromine atom. This polarization facilitates nucleophilic attack, typically via an SN2 mechanism.

The SN2 Reaction Mechanism with Cysteine

The primary reaction of an alpha-bromo N-aryl acetamide with a biological nucleophile, such as the thiol group of a cysteine residue, proceeds through a bimolecular nucleophilic substitution (SN2) pathway.

Caption: SN2 reaction of a cysteine thiolate with an alpha-bromo N-aryl acetamide.

The nucleophilic sulfur of the deprotonated cysteine (thiolate) attacks the electrophilic α-carbon, leading to the formation of a stable thioether bond and the displacement of the bromide leaving group.[6]

Factors Influencing Electrophilicity

The reactivity of the α-carbon is not static; it is influenced by a combination of electronic and steric factors inherent to the molecule's structure. Understanding these factors is crucial for the rational design of covalent inhibitors with desired kinetic profiles.

-

Electronic Effects of the N-Aryl Substituent: The electronic nature of the substituents on the aryl ring can significantly modulate the electrophilicity of the α-carbon. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) enhance electrophilicity by inductively pulling electron density away from the amide and, consequently, the α-carbon. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease electrophilicity.

-

Steric Hindrance: The steric environment around the α-carbon and the N-aryl ring can influence the rate of nucleophilic attack. Bulky substituents on the aryl ring or on the α-carbon itself can sterically hinder the approach of the nucleophile, thereby reducing the reaction rate.

-

The Nature of the Halogen: While this guide focuses on bromoacetamides, it is worth noting that the nature of the halogen leaving group plays a significant role in the reactivity of α-haloacetamides. The reactivity generally follows the trend I > Br > Cl, which correlates with the leaving group's ability to stabilize the developing negative charge in the transition state.[7][8]

Methodologies for Assessing Electrophilicity

The quantitative assessment of electrophilicity is paramount for the selection and optimization of covalent warheads. A combination of kinetic assays and computational modeling provides a comprehensive understanding of a compound's reactivity profile.

Experimental Assessment: Kinetic Studies

Kinetic studies provide a direct measure of the reaction rate between an alpha-bromo N-aryl acetamide and a model nucleophile, such as glutathione (GSH) or a specific cysteine-containing peptide.

Table 1: Key Kinetic Parameters for Assessing Electrophilicity

| Parameter | Description | Significance |

| kobs | Observed pseudo-first-order rate constant | Provides a direct measure of reactivity under specific experimental conditions. |

| kinact/KI | Second-order rate constant of inactivation | Represents the efficiency of covalent bond formation, accounting for both binding affinity (KI) and the maximal rate of inactivation (kinact).[9] |

| Half-life (t1/2) | Time required for 50% of the electrophile to react | An intuitive measure of stability and reactivity in a given environment. |

Experimental Protocol: Determination of Second-Order Rate Constants using a Thiol-Reactive Probe

This protocol outlines a general method for determining the second-order rate constant of the reaction between an alpha-bromo N-aryl acetamide and a model thiol, such as N-acetyl-L-cysteine.

Materials:

-

Alpha-bromo N-aryl acetamide of interest

-

N-acetyl-L-cysteine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thiol-reactive fluorescent probe (e.g., ThioGlo™)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alpha-bromo N-aryl acetamide in DMSO.

-

Prepare a 100 mM stock solution of N-acetyl-L-cysteine in PBS.

-

Prepare a stock solution of the thiol-reactive probe according to the manufacturer's instructions.

-

-

Kinetic Assay:

-

In a 96-well plate, add PBS to a final volume of 100 µL.

-

Add the alpha-bromo N-aryl acetamide to achieve a final concentration in the desired range (e.g., 10-100 µM).

-

Initiate the reaction by adding N-acetyl-L-cysteine to a final concentration that is in excess of the electrophile (e.g., 1-10 mM).

-

At various time points, quench the reaction by adding an aliquot of the reaction mixture to a solution containing the thiol-reactive probe.

-

Measure the fluorescence intensity using a microplate reader. The decrease in fluorescence corresponds to the consumption of the free thiol.

-

-

Data Analysis:

-

Plot the natural logarithm of the fluorescence intensity versus time. The slope of the resulting linear fit corresponds to the pseudo-first-order rate constant (kobs).

-

Determine the second-order rate constant by plotting kobs against the concentration of N-acetyl-L-cysteine. The slope of this line represents the second-order rate constant.

-

Caption: Logical design of a targeted covalent inhibitor.

Conclusion and Future Perspectives

Alpha-bromo N-aryl acetamides are a powerful and versatile class of electrophiles for the development of targeted covalent inhibitors. Their tunable reactivity, governed by a predictable set of electronic and steric principles, allows for the rational design of molecules with optimized kinetic profiles. The combination of rigorous kinetic analysis and computational modeling provides a robust framework for understanding and predicting their behavior. As our understanding of the proteome and the accessibility of nucleophilic residues continues to expand, the strategic application of alpha-bromo N-aryl acetamides is poised to play an increasingly important role in the discovery of novel therapeutics.

References

Sources

- 1. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic warheads in covalent drug discovery: an overview | Semantic Scholar [semanticscholar.org]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic and stereochemical studies on novel inactivators of C-terminal amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Research Potential of 2-bromo-N-(3,4-dimethylphenyl)acetamide: A Technical Guide for Novel Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the potential research avenues for the novel chemical entity, 2-bromo-N-(3,4-dimethylphenyl)acetamide. While direct literature on this specific molecule is sparse, its structural motifs—a bromoacetamide group and a substituted phenyl ring—are present in a wide array of biologically active compounds. By drawing on established knowledge of these pharmacophores, this document outlines a structured approach to investigating its synthetic pathways, physicochemical properties, and, most importantly, its potential as a lead compound in various therapeutic areas. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating a comprehensive research program.

Introduction: Deconstructing this compound

This compound (CAS No. 349120-87-2) is a small molecule with the chemical formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol .[1][2] Its structure features a reactive α-bromoacetamide moiety attached to a 3,4-dimethylphenyl ring. The bromoacetamide group is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This reactivity is a cornerstone of its potential as a tool for chemical biology and as a starting point for the development of targeted covalent inhibitors. The dimethylphenyl substituent provides a lipophilic character that can influence the compound's solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 349120-87-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |

| Molecular Weight | 242.11 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CBr)C | Inferred from name |

| Physical State | Solid (predicted) | General knowledge |

Synthetic Strategy and Characterization

A robust and reproducible synthetic route is paramount for any research program. Based on standard organic chemistry principles, a straightforward synthesis of this compound can be proposed.

Proposed Synthetic Protocol

The most direct approach involves the acylation of 3,4-dimethylaniline with bromoacetyl bromide or bromoacetyl chloride in the presence of a non-nucleophilic base to scavenge the resulting hydrobromic or hydrochloric acid.

Step-by-Step Protocol:

-

Dissolution: Dissolve 3,4-dimethylaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to the solution.

-

Acylation: Slowly add a solution of bromoacetyl bromide or bromoacetyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Quench the reaction with the addition of water. Separate the organic layer, and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.

Caption: Proposed synthetic workflow for this compound.

Structural and Purity Analysis

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.

Potential Research Areas and Experimental Designs

The structural features of this compound suggest several promising avenues for investigation. The following sections outline potential therapeutic areas and provide detailed experimental workflows to explore them.

Exploration as an Anti-inflammatory Agent

Rationale: The N-phenylacetamide scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The reactive bromoacetamide moiety could potentially target and covalently inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or enzymes in the lipoxygenase (LOX) pathway.

Experimental Workflow:

-

In Vitro Enzyme Inhibition Assays:

-

COX Inhibition Assay: Utilize commercially available kits to assess the inhibitory activity against COX-1 and COX-2. This will determine the potency and selectivity of the compound.

-

5-LOX Inhibition Assay: Evaluate the ability of the compound to inhibit 5-lipoxygenase, a key enzyme in the synthesis of leukotrienes.

-

-

Cell-Based Assays:

-

LPS-Induced Inflammation Model: Use a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) in the cell culture supernatant using ELISA and the Griess assay, respectively.

-

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Investigation as an Antioxidant Agent

Rationale: Some acetamide derivatives have demonstrated antioxidant properties.[3] The dimethylphenyl group may contribute to radical scavenging activity.

Experimental Workflow:

-

Chemical-Based Antioxidant Assays:

-

DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

ABTS Radical Scavenging Assay: Assess the compound's capacity to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

-

Cell-Based Antioxidant Assays:

-

Cellular Antioxidant Activity (CAA) Assay: Use a cell-based assay to measure the antioxidant activity in a biologically relevant system.

-

Measurement of Reactive Oxygen Species (ROS): Employ fluorescent probes like DCFH-DA to quantify intracellular ROS levels in cells under oxidative stress (e.g., induced by H₂O₂).

-

Potential as a Neuromodulatory Agent

Rationale: Structurally related N-aryl acetamides, such as N-(2,6-dimethylphenyl)acetamide derivatives, have been investigated for their effects on learning and memory.[4][5] The lipophilicity of the target molecule may allow it to cross the blood-brain barrier.

Experimental Workflow:

-

In Vitro Neurotransmitter Receptor Binding Assays:

-

Screen the compound against a panel of central nervous system (CNS) receptors (e.g., GABA, glutamate, dopamine, serotonin receptors) to identify potential molecular targets.

-

-

Neuronal Cell Culture Models:

-

Neuroprotection Assays: Evaluate the ability of the compound to protect neuronal cells from excitotoxicity (e.g., glutamate-induced) or oxidative stress.

-

Neurite Outgrowth Assays: Assess the effect of the compound on the growth of neurites in primary neuronal cultures or neuronal cell lines.

-

-

In Vivo Behavioral Models (if warranted by in vitro data):

-

Rodent Models of Learning and Memory: Employ behavioral tests such as the Morris water maze or passive avoidance task to evaluate the compound's effects on cognitive function.

-

Caption: Experimental workflow for exploring neuromodulatory effects.

Safety and Toxicological Assessment

A preliminary assessment of the compound's safety profile is crucial.

Initial Toxicity Screening:

-

Cytotoxicity Assays: Determine the compound's toxicity in various cell lines (e.g., HepG2 for hepatotoxicity) using assays such as the MTT or LDH release assay.

-

Ames Test: Evaluate the mutagenic potential of the compound using this standard bacterial reverse mutation assay.

-

In Silico Toxicity Prediction: Utilize computational models to predict potential toxicities and guide further experimental work.

Conclusion and Future Directions

This compound represents an unexplored molecule with significant potential for basic research and drug discovery. Its reactive bromoacetamide moiety and substituted phenyl ring provide a foundation for investigating its utility as an anti-inflammatory, antioxidant, or neuromodulatory agent. The experimental workflows outlined in this guide offer a systematic approach to elucidating its biological activities and mechanism of action. Future research should focus on a multi-pronged strategy encompassing chemical synthesis, in vitro and cell-based screening, and, if promising results are obtained, progression to in vivo models. The insights gained from such a program will be invaluable in determining the therapeutic potential of this novel chemical entity.

References

- This compound - 上海创赛. (n.d.).

- This compound - CAS:349120-87-2 - 北京欣恒研科技有限公司. (n.d.).

-

Acetamide, N-(2,6-dimethylphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. (1989). Japanese Journal of Pharmacology, 50(1), 47–53. [Link]

-

(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Molecules, 15(12), 9235-9251. [Link]

Sources

- 1. This compound - CAS:349120-87-2 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 2. This compound - CAS:349120-87-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]

- 5. Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-bromo-N-(3,4-dimethylphenyl)acetamide from 3,4-dimethylaniline: An Application Note and Detailed Protocol

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 2-bromo-N-(3,4-dimethylphenyl)acetamide, a valuable intermediate in organic synthesis and drug discovery. The synthesis involves the N-acylation of 3,4-dimethylaniline with 2-bromoacetyl bromide. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, safety precautions, and methods for the characterization of the final product. This application note is intended for researchers, scientists, and professionals in the field of chemical synthesis and drug development.

Introduction: Significance and Applications

N-aryl-α-haloacetamides are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. The title compound, this compound, incorporates a reactive C-Br bond and a substituted aromatic ring, making it a key precursor for the development of novel pharmaceutical agents and other functional molecules. The straightforward synthesis via N-acylation of commercially available 3,4-dimethylaniline makes it an accessible intermediate for various research and development applications.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromoacetyl bromide. The highly reactive nature of the acyl bromide makes it an excellent acylating agent. The reaction is typically carried out in the presence of a mild base to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.

The mechanism can be summarized as follows:

-

Nucleophilic Attack: The amino group of 3,4-dimethylaniline attacks the carbonyl carbon of 2-bromoacetyl bromide.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The bromide ion departs, and the carbonyl double bond is reformed.

-

Deprotonation: A base removes the proton from the nitrogen atom, yielding the final amide product and the corresponding ammonium salt.

Experimental Protocol

This section details the necessary reagents, equipment, and a step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 3,4-Dimethylaniline | Reagent | Sigma-Aldrich |

| 2-Bromoacetyl bromide | Reagent | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Triethylamine (TEA) | Reagent | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS | LabChem |

| Brine (Saturated NaCl solution) | ACS | LabChem |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Fisher Scientific |

| Ethanol | 95% | Fisher Scientific |

| Round-bottom flask (100 mL) | - | - |

| Magnetic stirrer and stir bar | - | - |

| Dropping funnel | - | - |

| Ice bath | - | - |

| Separatory funnel (250 mL) | - | - |

| Rotary evaporator | - | - |

| Büchner funnel and filter flask | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (1.21 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Addition of Acylating Agent: In a dropping funnel, prepare a solution of 2-bromoacetyl bromide (0.96 mL, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution, 30 mL of water, and 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a solid product of high purity.[1]

-

Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol and water. The crude product should be soluble in hot ethanol and sparingly soluble in cold water.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot 95% ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Slowly add water to the hot ethanolic solution until a slight turbidity persists. .

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals in a desiccator to a constant weight.

-

Safety Precautions and Hazard Management

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[2][3][4][5] All manipulations should be performed in a well-ventilated fume hood.

-

3,4-Dimethylaniline: Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Causes skin and serious eye irritation. May cause respiratory irritation.

-

2-Bromoacetyl bromide: Corrosive and a lachrymator.[2] Reacts violently with water.[2] Causes severe skin burns and eye damage.[2] Handle with extreme care in a fume hood.

-

Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation and skin contact.

-

Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

Waste Disposal: All organic and halogenated waste should be disposed of in appropriately labeled containers according to institutional guidelines.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl groups on the phenyl ring, the methylene protons adjacent to the bromine, and the amide N-H proton.

-

Aromatic protons: Multiplets in the region of δ 7.0-7.5 ppm.

-

Amide N-H: A broad singlet around δ 8.0-9.0 ppm.

-

Methylene protons (-CH₂Br): A singlet around δ 4.0-4.2 ppm.

-

Methyl protons (-CH₃): Two singlets around δ 2.2-2.3 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl carbon (C=O): A signal in the range of δ 164-168 ppm.

-

Aromatic carbons: Multiple signals between δ 120-140 ppm.

-

Methylene carbon (-CH₂Br): A signal around δ 28-32 ppm.

-

Methyl carbons (-CH₃): Signals around δ 19-21 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Physical Properties

-

Melting Point: The purified product should have a sharp and defined melting point.

-

Appearance: A white to off-white crystalline solid.

Workflow Diagram

Sources

- 1. jcbsc.org [jcbsc.org]

- 2. rsc.org [rsc.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. researchgate.net [researchgate.net]

- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

Application Notes & Protocols: A Detailed Guide to N-Acylation with Bromoacetyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Bromoacetylation

N-acylation with bromoacetyl bromide is a cornerstone reaction in modern organic and medicinal chemistry. It facilitates the covalent installation of a bromoacetyl group onto a primary or secondary amine, yielding a versatile α-bromoacetamide intermediate.[1] The significance of this transformation lies in the dual reactivity of the resulting product. The stable amide bond provides a robust linkage, while the reactive carbon-bromine bond serves as a potent electrophilic site for subsequent nucleophilic substitution reactions.[2]

This functionality is extensively exploited in:

-

Bioconjugation: Creating stable thioether linkages by reacting the bromoacetyl group with cysteine residues in proteins or thiol-modified oligonucleotides.[2]

-

Drug Development: Synthesizing complex heterocyclic scaffolds, such as benzodiazepines and lactams, through intramolecular alkylation steps.[1]

-

Affinity-Based Probes: Developing chemical probes to covalently label and identify protein targets.

-

Material Science: Functionalizing polymers and surfaces to introduce new chemical properties.[3]

This guide provides a comprehensive, experience-driven protocol for performing N-acylation with bromoacetyl bromide, emphasizing the mechanistic rationale, critical safety procedures, and troubleshooting strategies to ensure successful and reproducible outcomes.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic carbonyl carbon of bromoacetyl bromide.[1] This is followed by the departure of the bromide leaving group, forming a protonated amide intermediate. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrobromic acid (HBr) generated, driving the reaction to completion.[4][5]

The choice of a non-nucleophilic base is critical. While bases like TEA can theoretically act as nucleophiles, their steric bulk generally prevents them from competing with the primary or secondary amine in attacking the acyl bromide.[6] However, the primary amine is a much stronger nucleophile and reacts preferentially.

Caption: General N-acylation reaction scheme.

Critical Safety & Handling of Bromoacetyl Bromide

WARNING: Bromoacetyl bromide is a highly corrosive, water-reactive, and lachrymatory substance.[7][8] It can cause severe burns to the skin and eyes and respiratory tract irritation.[9] All handling must be performed inside a certified chemical fume hood by trained personnel.

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting chemical safety goggles and a full-face shield are required.[7]

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton™). Always inspect gloves before use and use proper removal technique.[7]

-

Lab Coat: A chemical-resistant lab coat must be worn.

-

Emergency Access: Ensure an eyewash station and safety shower are immediately accessible.[9]

Handling & Storage:

-

Store bromoacetyl bromide in a cool, dry, well-ventilated area, away from moisture.[7][10]

-

Keep containers tightly sealed and upright to prevent leakage.[7]

-

Work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Quench any spills with an inert absorbent material like sand or vermiculite; DO NOT USE WATER .[8][11]